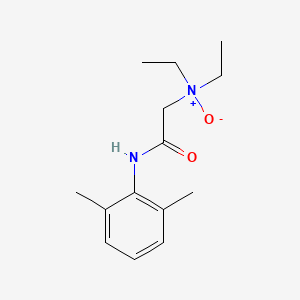

Lignocaine N-oxide

説明

structure given in first source

Structure

3D Structure

特性

IUPAC Name |

2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXPJXUHRROBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183274 | |

| Record name | Lignocaine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2903-45-9 | |

| Record name | Lignocaine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lignocaine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDOCAINE N2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lignocaine N-oxide from Lignocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Lignocaine N-oxide, a primary metabolite of the widely used local anesthetic, lignocaine. The document details the prevalent synthetic methodology, specifically the oxidation of lignocaine using meta-chloroperbenzoic acid (m-CPBA). It includes a thorough experimental protocol, purification techniques, and a summary of key analytical data for the characterization of the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and analytical chemistry, providing the necessary information to synthesize and characterize this compound for further investigation.

Introduction

Lignocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the body. One of the key metabolic pathways is the N-oxidation of the tertiary amine group, leading to the formation of this compound.[1] Understanding the synthesis and properties of this metabolite is crucial for a complete comprehension of lignocaine's pharmacokinetic and pharmacodynamic profile. This guide presents a detailed technical overview of the chemical synthesis of this compound from its parent compound, lignocaine.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the oxidation of the tertiary amine functionality in lignocaine. This is typically achieved using a peroxy acid, with meta-chloroperbenzoic acid (m-CPBA) being a widely used and efficient reagent for this transformation.

Reaction Principle

The reaction involves the electrophilic attack of the oxygen atom from the peroxy acid on the lone pair of electrons of the nitrogen atom in the diethylamino group of lignocaine. This results in the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane or chloroform, at controlled temperatures to ensure selectivity and minimize side reactions.

Experimental Protocol: Oxidation of Lignocaine with m-CPBA

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Lignocaine (free base)

-

meta-Chloroperbenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

-

Solvents for recrystallization (e.g., chloroform, methanol)[1]

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Filtration apparatus

-

pH paper or meter

Procedure:

-

Dissolution of Lignocaine: In a round-bottom flask, dissolve lignocaine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of m-CPBA: While stirring, slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled lignocaine solution. The addition should be done portion-wise to control the reaction temperature, as the oxidation is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching and Work-up:

-

Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the reaction typically requires purification to remove the meta-chlorobenzoic acid byproduct and any unreacted starting material. The two primary methods for purification are column chromatography and recrystallization.[1]

Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase (Eluent): A gradient elution system is often effective. A common solvent system starts with dichloromethane (DCM) and gradually increases the polarity by adding methanol. For example, a gradient of 0% to 10% methanol in DCM can be used. The exact gradient will depend on the specific separation and should be optimized using TLC.

-

Procedure:

-

Pack a chromatography column with silica gel slurry in the initial, less polar eluent.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

-

Recrystallization

-

Solvents: this compound has been reported to be slightly soluble in chloroform and methanol, which can be suitable solvents for recrystallization.[1] The choice of solvent or solvent system should be determined experimentally to achieve good crystal formation and high purity.

-

Procedure:

-

Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Data Presentation

This section summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |

| Molecular Weight | 250.34 g/mol | |

| CAS Number | 2903-45-9 | |

| Appearance | White to Off-White Solid | |

| Melting Point | 127-129 °C | |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |

| ¹³C NMR (CDCl₃, MHz) | Data available on PubChem | |

| LC-MS ([M+H]⁺) | m/z 251.1754 |

Mandatory Visualizations

Synthesis Pathway

Caption: Synthetic pathway for this compound from Lignocaine.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from lignocaine using m-CPBA. The information presented, including the experimental procedure, purification methods, and analytical data, will be a valuable asset for researchers engaged in the study of drug metabolism, as well as for those requiring a reliable source of this important metabolite for analytical or pharmacological studies. The provided visualizations offer a clear and concise summary of the synthetic pathway and experimental workflow.

References

Lignocaine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignocaine N-oxide is a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (lidocaine). As a significant product of xenobiotic biotransformation, understanding the chemical properties of this compound is crucial for a comprehensive assessment of lignocaine's metabolic fate, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the core chemical properties of this compound, complete with experimental protocols and pathway visualizations to support further research and development.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 250.34 g/mol | [1][2] |

| CAS Number | 2903-45-9 | |

| Appearance | White to off-white solid | |

| Melting Point | 127-129 °C | |

| Predicted pKa | 12.35 ± 0.70 | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. In vitro, soluble in DMSO at 100 mg/mL (399.45 mM) with the aid of ultrasonication. | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Synthesis and Formation

This compound can be synthesized for research purposes or is formed in vivo through the metabolic N-oxidation of lignocaine.

Chemical Synthesis: The direct oxidation of the tertiary amine group of lignocaine is the most common method for the synthesis of this compound.

Metabolic Formation: this compound is a known in vivo metabolite of lignocaine, primarily formed in the liver. This biotransformation is mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Specifically, CYP1A2 and CYP3A4 are known to be involved in the metabolism of lignocaine.

Stability and Reactivity

Stability: Forced degradation studies on lignocaine hydrochloride have shown that this compound is formed under oxidative conditions (e.g., treatment with hydrogen peroxide) and in acidic media. This indicates the susceptibility of the tertiary amine in lignocaine to oxidation. The stability of this compound itself can be influenced by in vivo conditions, where it can be reverted back to the parent drug.

Reactivity: A significant reaction of this compound is its bioreduction back to lignocaine. This process is particularly relevant in anaerobic or hypoxic environments. This compound can also interact with reactive oxygen and nitrogen species.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the N-oxidation of tertiary amines.

Materials:

-

Lignocaine

-

Hydrogen peroxide (30% solution)

-

Methanol

-

Diethyl ether

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve lignocaine in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled, stirring solution.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.

Determination of Solubility

This protocol outlines a general method for determining the solubility of a compound like this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a vial.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure initial mixing.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

The measured concentration represents the solubility of this compound in that specific solvent at the tested temperature.

Forced Degradation Study (as per ICH Q1A R2 guidelines)

This protocol provides a general framework for conducting a forced degradation study.

Stress Conditions:

-

Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).

-

Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at elevated temperatures.

-

Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified duration.

-

Photodegradation: Expose this compound solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Procedure:

-

Prepare solutions of this compound in the appropriate stress media.

-

Expose the samples to the stress conditions for a predetermined period.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.

-

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.

Metabolic and Signaling Pathways

The primary pathway involving this compound is its formation from the parent drug, lignocaine, and its subsequent potential bioreduction back to lignocaine.

Caption: Metabolic pathway of Lignocaine.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Workflow for this compound characterization.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. The data and protocols presented herein are intended to facilitate further research into the metabolism, disposition, and potential pharmacological or toxicological effects of this key lignocaine metabolite. A thorough characterization of this compound is essential for a complete picture of the clinical pharmacology of lignocaine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo Formation of Lignocaine N-oxide

This technical guide provides a comprehensive overview of the core mechanisms underlying the in vivo formation of this compound, a significant metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (also known as lidocaine). This document details the enzymatic pathways, quantitative kinetics, and the experimental methodologies used to characterize this metabolic process.

Introduction: Lignocaine Metabolism

Lignocaine undergoes extensive biotransformation, primarily in the liver, before its excretion. The metabolism is characterized by several Phase I oxidative pathways, including N-dealkylation, aromatic hydroxylation, and N-oxidation.[1] While the N-dealkylation pathway, leading to metabolites like monoethylglycinexylidide (MEGX), is predominantly mediated by Cytochrome P450 (CYP) enzymes (specifically CYP1A2 and CYP3A4), the formation of this compound follows a distinct enzymatic route.[2][3] Understanding the N-oxidation pathway is crucial for a complete toxicological and pharmacological profile of lignocaine.

Core Mechanism of N-Oxide Formation

The formation of this compound involves the direct oxidation of the tertiary nitrogen atom within the diethylamino group of the parent molecule. This reaction is primarily catalyzed by a class of enzymes known as Flavin-containing monooxygenases (FMOs).[1]

-

Enzyme Family: FMOs are distinct from the CYP450 enzyme system and are also located in the endoplasmic reticulum of hepatocytes.[4]

-

Reaction: The FMO-catalyzed reaction utilizes NADPH and molecular oxygen (O₂) to insert one oxygen atom onto the nitrogen substrate, yielding the N-oxide metabolite.

While CYPs can perform N-oxidation, FMOs are generally more efficient at oxidizing nucleophilic heteroatoms, such as the tertiary amine in lignocaine. The formation of this compound can also be achieved through electrochemical methods using reactive oxygen species, a process that mimics the catalytic cycle of oxidative enzymes.

Enzymology and Quantitative Data

Research has identified FMOs as the key enzymes in lignocaine N-oxidation. A study using purified porcine FMO demonstrated direct metabolism of lignocaine to its N-oxide form. The kinetic parameters for this reaction have been quantified and are summarized below.

| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg protein) | Source |

| Porcine FMO | Lignocaine | 143 | 145 |

Table 1: Kinetic Parameters for FMO-mediated Lignocaine N-oxidation.

Visualized Metabolic and Experimental Pathways

The following diagrams illustrate the metabolic fate of lignocaine and a typical workflow for studying its N-oxidation in vitro.

Experimental Protocols

The following is a representative protocol for determining the rate of this compound formation using human liver microsomes.

Materials and Reagents

-

Pooled Human Liver Microsomes (HLM), stored at -80°C

-

Lignocaine hydrochloride

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., Lidocaine-d10)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Microsomal Incubation Procedure

-

Preparation: Thaw pooled HLM on ice. Prepare a 100 mM phosphate buffer containing 3.3 mM MgCl₂. Prepare the NADPH regenerating system solution as per the manufacturer's instructions. Prepare a 100x stock solution of lignocaine in water or DMSO.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration of ~0.4-0.5 mg/mL), and the lignocaine stock solution (final substrate concentration typically 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Time Course Sampling: Incubate the reaction at 37°C with gentle agitation. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the terminated samples vigorously to precipitate the microsomal protein. Centrifuge at >3000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Quantification Method

-

Chromatographic Separation:

-

Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute lignocaine and its metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Lignocaine: Q1: 235.2 m/z → Q3: 86.2 m/z

-

This compound: Q1: 251.2 m/z → Q3: [Product ion specific to N-oxide]

-

Internal Standard (Lidocaine-d10): Q1: 245.2 m/z → Q3: 96.2 m/z

-

-

-

Data Analysis: Construct a standard curve using the this compound analytical standard. Quantify the amount of N-oxide formed at each time point by comparing the peak area ratio (analyte/internal standard) to the standard curve. Calculate the initial rate of formation (e.g., pmol/min/mg protein).

Conclusion

The in vivo formation of this compound is a distinct metabolic pathway primarily catalyzed by Flavin-containing monooxygenases. While not the principal route of lignocaine clearance compared to CYP450-mediated N-dealkylation, the N-oxidation pathway is significant for a comprehensive understanding of the drug's disposition. The quantitative data and established in vitro protocols outlined in this guide provide a robust framework for researchers in drug metabolism and development to investigate this and similar biotransformation pathways.

References

- 1. Porcine FAD-containing monooxygenase metabolizes lidocaine, bupivacaine and propranolol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

In Vitro Generation of Lidocaine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methods for the generation of Lidocaine N-oxide, a significant metabolite of the widely used local anesthetic, lidocaine. Understanding the formation of this metabolite is crucial for comprehensive drug metabolism studies, toxicological assessments, and the development of analytical standards. This document outlines the primary biological systems and chemical methods employed for its production, supported by detailed experimental protocols and quantitative data.

Introduction to Lidocaine Metabolism

Lidocaine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include N-deethylation to monoethylglycinexylidide (MEGX) and subsequent hydrolysis, as well as aromatic hydroxylation.[1][2] Another important, though sometimes less predominant, pathway is the N-oxidation of the tertiary amine, leading to the formation of Lidocaine N-oxide.[3][4] This metabolite's formation has been observed in various in vitro systems, including liver microsomes and precision-cut liver slices.[3]

Enzymatic In Vitro Generation of Lidocaine N-oxide

The most common approach for the in vitro generation of Lidocaine N-oxide involves the use of subcellular fractions of liver tissue, which contain the necessary metabolic enzymes.

Liver Microsomes

Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of CYP enzymes, making them a standard tool for in vitro drug metabolism studies.

Experimental Protocol: Incubation of Lidocaine with Rat Liver Microsomes

This protocol is adapted from studies investigating lidocaine metabolism in rat liver microsomes.

Materials:

-

Rat liver microsomes

-

Lidocaine hydrochloride

-

NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Incubator or water bath at 37°C

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl2, and the NADPH-generating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add lidocaine (from a stock solution) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of lidocaine can be varied to study reaction kinetics.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time can be optimized based on preliminary experiments.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant for analysis by a suitable analytical method, such as HPLC or LC-MS/MS, to identify and quantify Lidocaine N-oxide.

Precision-Cut Liver Slices (PCLS)

PCLS are thin slices of liver tissue that maintain the cellular architecture and contain a broad range of phase I and phase II metabolic enzymes. They offer a more physiologically relevant in vitro model compared to microsomes.

Experimental Protocol: Lidocaine Metabolism in Bovine PCLS

This protocol is based on a study that observed the formation of Lidocaine N-oxide in bovine PCLS.

Materials:

-

Fresh bovine liver

-

Krumdieck tissue slicer or similar instrument

-

Williams' Medium E (or other suitable cell culture medium)

-

Lidocaine

-

6-well plates

-

Incubator with 5% CO2 at 37°C

-

Quenching and extraction solvent (e.g., acetonitrile)

Procedure:

-

Preparation of PCLS: Prepare thin slices (e.g., 250 µm) of fresh bovine liver using a Krumdieck tissue slicer in ice-cold buffer.

-

Pre-incubation: Place the PCLS in 6-well plates containing pre-warmed Williams' Medium E and pre-incubate in a humidified incubator with 5% CO2 at 37°C for a period to allow for tissue recovery.

-

Initiation of Metabolism: Replace the medium with fresh medium containing the desired concentration of lidocaine.

-

Incubation: Incubate the PCLS with lidocaine for various time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the time-course of metabolite formation.

-

Sample Collection: At each time point, collect both the incubation medium and the PCLS.

-

Extraction of Metabolites: Homogenize the PCLS and extract the metabolites from both the homogenate and the incubation medium using a suitable solvent like acetonitrile.

-

Analysis: After centrifugation to remove tissue debris, analyze the supernatant for the presence of Lidocaine N-oxide using LC-MS/MS.

Chemical Generation of Lidocaine N-oxide

Lidocaine N-oxide can also be generated through chemical oxidation, which is useful for synthesizing analytical standards or for studying degradation pathways.

Forced Degradation Protocol: Oxidation with Hydrogen Peroxide

This method is based on forced degradation studies of lidocaine.

Materials:

-

Lidocaine hydrochloride powder

-

Methanol

-

Hydrogen peroxide (H2O2, 35%)

-

Dark glass containers

-

Nitrogen stream

Procedure:

-

Solution Preparation: Dissolve a known amount of lidocaine HCl in methanol in a dark glass container.

-

Addition of Oxidizing Agent: Add a specific volume of 35% hydrogen peroxide to the lidocaine solution.

-

Reaction: Keep the solution at room temperature for a defined period (e.g., 24, 48, or 72 hours), protected from light.

-

Removal of Excess Reagent: After the reaction period, evaporate the excess hydrogen peroxide and solvent under a stream of nitrogen at room temperature.

-

Analysis: The resulting residue can be analyzed by methods such as NMR spectroscopy to confirm the formation of Lidocaine N-oxide.

Quantitative Data

Quantitative data on the in vitro formation of Lidocaine N-oxide is often presented as the percentage of the initial substrate converted or as kinetic parameters.

| In Vitro System | Species | Lidocaine Concentration | Incubation Time | Lidocaine N-oxide Formation | Reference |

| Liver S9 Fraction | Bovine | Not specified | 20, 40, 60, 120 min | 7%, 12%, 21%, 32% of metabolites formed |

Note: The data in the table is illustrative and derived from a specific study. The rates of formation can vary significantly depending on the experimental conditions.

Visualization of Pathways and Workflows

Metabolic Pathway of Lidocaine

Caption: Major metabolic pathways of lidocaine.

Experimental Workflow for In Vitro Metabolism in Microsomes

References

The Discovery and History of Lignocaine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignocaine, a cornerstone of local anesthesia and antiarrhythmic therapy for over half a century, undergoes extensive metabolism in vivo. Among its various metabolites, Lignocaine N-oxide represents a significant product of oxidative metabolism. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data related to this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathways.

Introduction

Lignocaine (also known as lidocaine) was first synthesized in 1943 by the Swedish chemist Nils Löfgren and his colleague Bengt Lundqvist, with its clinical use pioneered by Torsten Gordh. Since its introduction, the metabolic fate of lignocaine has been a subject of extensive research. The biotransformation of lignocaine primarily occurs in the liver, leading to a variety of metabolites. One such metabolite is this compound, formed through the N-oxidation of the tertiary amine in the lignocaine molecule. This document details the timeline of its discovery, its physicochemical and pharmacokinetic properties, and the methodologies used for its study.

Discovery and History

The study of lignocaine metabolism began in earnest in the decades following its clinical introduction. While the exact first mention of this compound is not definitively pinpointed in a single publication, the foundational work on lignocaine's biotransformation was significantly advanced by the research group of A. H. Beckett. Their work in the mid-1960s laid the groundwork for understanding the metabolic pathways of lignocaine in humans[1][2].

Subsequent studies throughout the 1970s and 1980s further elucidated the metabolic profile of lignocaine. A notable study by Patterson et al. in 1986 confirmed the in-vitro metabolism of lignocaine to its N-oxide in rat liver microsomes, providing direct evidence of this metabolic route[3][4]. This compound is now recognized as a well-established in vivo metabolite in various mammalian species, including humans and rats[5].

Physicochemical Properties

This compound is a solid, with key identifiers and properties summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 250.34 g/mol | --INVALID-LINK-- |

| CAS Number | 2903-45-9 | --INVALID-LINK-- |

| Appearance | White Solid | Generic |

| pKa (Predicted) | 12.35 ± 0.70 | Generic |

| Storage Temperature | -20°C Freezer | Generic |

Pharmacokinetic Data

The pharmacokinetic profile of this compound is crucial for understanding its biological activity and potential as a prodrug. The following tables summarize key pharmacokinetic parameters.

Table 4.1: Pharmacokinetic Parameters of Lignocaine and its Metabolites in Rats

| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |

| Lignocaine | 135.3 ± 31.8 | 0.25 | 204.6 ± 39.5 |

| MEGX (metabolite) | 28.7 ± 5.4 | 0.5 | 68.9 ± 12.7 |

| GX (metabolite) | 12.1 ± 2.1 | 1.0 | 45.2 ± 8.9 |

Data from a study evaluating the pharmacokinetics of lignocaine and its metabolites after subcutaneous injection in rats. Specific data for this compound was not provided in this study, highlighting an area for further research.

Table 4.2: Urinary Excretion of Lignocaine and Metabolites in Humans

| Population | Unchanged Lignocaine (%) | 4-hydroxyxylidine (%) |

| Neonates (mean) | 19.67 | 8.89 |

| Adults (mean) | 4.27 | 63.78 |

This table illustrates the differences in lignocaine metabolism between neonates and adults, with neonates excreting a significantly higher percentage of unchanged lignocaine.

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized by the oxidation of the tertiary amine group of lignocaine. A common laboratory method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

Materials:

-

Lignocaine hydrochloride

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Dichloromethane (CH₂Cl₂)

-

Hydrogen peroxide (H₂O₂) (30% solution) or m-CPBA

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, n-hexane, methanol, dichloromethane)

Procedure:

-

Free Base Preparation: Dissolve lignocaine hydrochloride in water and basify with NaOH solution to a pH of approximately 10-11 to precipitate the free base.

-

Extraction: Extract the lignocaine free base into an organic solvent such as dichloromethane.

-

Drying: Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄ and filter.

-

Oxidation:

-

Using H₂O₂: To the solution of lignocaine free base, add a stoichiometric amount of 30% hydrogen peroxide. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Using m-CPBA: Dissolve the lignocaine free base in dichloromethane and cool in an ice bath. Add a solution of m-CPBA in dichloromethane dropwise. Stir and allow the reaction to proceed to completion, as monitored by TLC.

-

-

Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium bisulfite to quench any remaining oxidizing agent, followed by a wash with a saturated sodium bicarbonate solution.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel. The polarity of the eluent system will depend on the specific impurities, but a gradient of methanol in dichloromethane is often effective for eluting the polar N-oxide.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Metabolism using Liver Microsomes

Principle: This protocol describes the incubation of lignocaine with liver microsomes to study the formation of its metabolites, including this compound.

Materials:

-

Rat or human liver microsomes

-

Lignocaine solution

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Pre-warm a solution of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.

-

Initiation of Reaction: Add the lignocaine solution to the pre-warmed microsome mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Analysis: Analyze the samples by a validated LC-MS/MS method to identify and quantify the formation of this compound and other metabolites.

Signaling Pathways and Experimental Workflows

Lignocaine has been shown to exert anti-inflammatory effects by modulating key signaling pathways. While the direct effects of this compound on these pathways are an area of ongoing research, the known interactions of the parent compound provide a valuable framework.

Lignocaine Metabolism and N-oxide Formation

The primary site of lignocaine metabolism is the liver, where cytochrome P450 enzymes play a crucial role in its biotransformation. The formation of this compound is a key step in this process.

Caption: Metabolic pathways of lignocaine in the liver.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of lignocaine.

References

- 1. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects [ouci.dntb.gov.ua]

- 2. wjgnet.com [wjgnet.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In-vitro metabolism of lignocaine to its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 2903-45-9 | Benchchem [benchchem.com]

The Role of Cytochrome P450 and Flavin-Containing Monooxygenases in the Formation of Lignocaine N-oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignocaine (lidocaine), a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-deethylation to monoethylglycinexylidide (MEGX) and subsequent hydrolysis. However, another significant, though less characterized, metabolic route is the formation of Lignocaine N-oxide. This technical guide provides a comprehensive overview of the enzymatic processes involved in this compound formation, with a focus on the roles of both Cytochrome P450 and Flavin-Containing Monooxygenase (FMO) systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to Lignocaine Metabolism

The biotransformation of lignocaine is crucial for its clearance and the termination of its pharmacological effects. The liver is the primary site of lignocaine metabolism, where a suite of enzymes catalyzes its conversion into various metabolites. While the N-deethylation pathway, predominantly mediated by CYP1A2 and CYP3A4, has been extensively studied, the N-oxidation pathway leading to the formation of this compound is also a recognized metabolic route.[1] Understanding the enzymes responsible for this N-oxidation is critical for a complete picture of lignocaine's metabolic fate and for predicting potential drug-drug interactions.

The Enzymatic Machinery: Cytochrome P450 and Flavin-Containing Monooxygenases

The formation of this compound is a Phase I metabolic reaction. While CYPs are well-known for their oxidative metabolism of a vast array of xenobiotics, Flavin-containing monooxygenases (FMOs) are another important class of enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.

The Role of Cytochrome P450

While the primary role of CYP enzymes in lignocaine metabolism is N-deethylation and hydroxylation, their involvement in N-oxidation cannot be entirely ruled out. Some in vitro studies using animal liver microsomes have suggested the potential for CYP-mediated N-oxidation of tertiary amines. However, for lignocaine in humans, the direct contribution of specific CYP isozymes to N-oxide formation is not well-quantified and appears to be a minor pathway compared to their N-dealkylation activity.

The Predominant Role of Flavin-Containing Monooxygenases (FMOs)

Evidence strongly suggests that FMOs are the primary enzymes responsible for the N-oxidation of tertiary amines like lignocaine.[2][3] The two major FMO isoforms expressed in the human liver are FMO1 and FMO3. These enzymes catalyze the addition of an oxygen atom to the nitrogen atom of the diethylamino group of lignocaine, forming the N-oxide metabolite.

Quantitative Analysis of this compound Formation

Direct comparative kinetic data for this compound formation by human CYP and FMO enzymes is limited in the current literature. However, studies on porcine FMO provide valuable insights into the kinetics of this reaction.

| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Porcine Liver FMO | Lignocaine | This compound | 143 | 145 | [4] |

Table 1: Kinetic Parameters for Lignocaine N-Oxidation by Porcine FMO. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of this compound from lignocaine catalyzed by purified porcine liver FMO.

Metabolic Pathway of Lignocaine

The metabolic conversion of lignocaine involves multiple enzymatic steps, leading to a variety of metabolites. The following diagram illustrates the major pathways, including the formation of this compound.

Figure 1: Lignocaine Metabolic Pathway. This diagram illustrates the major metabolic pathways of lignocaine, including N-deethylation, hydroxylation, and N-oxidation.

Experimental Protocols

Investigating the role of specific enzymes in this compound formation requires robust in vitro experimental setups. Below are detailed methodologies for key experiments.

In Vitro Incubation with Human Liver Microsomes

This experiment aims to determine the formation of this compound in a complex system containing a mixture of drug-metabolizing enzymes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Lignocaine hydrochloride

-

This compound standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trichloroacetic acid (TCA) or ice-cold ACN for reaction termination

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add lignocaine (substrate) to the mixture to initiate the metabolic reaction. The final concentration of lignocaine should be varied to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). Time-course experiments can be performed to ensure linearity of the reaction.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a small volume of concentrated TCA.

-

Protein Precipitation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant and analyze for the presence and quantity of this compound using a validated LC-MS/MS method.

Metabolism Studies with Recombinant Human Enzymes (CYPs and FMOs)

This approach allows for the determination of the specific contribution of individual enzymes to this compound formation.

Materials:

-

Recombinant human CYP isozymes (e.g., CYP1A2, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Recombinant human FMO isoforms (e.g., FMO1, FMO3) expressed in a suitable system.

-

Lignocaine hydrochloride

-

This compound standard

-

NADPH

-

Appropriate buffer systems for each enzyme.

Procedure:

-

Follow a similar incubation procedure as described for HLMs, but replace the microsomes with a specific concentration of the recombinant enzyme.

-

For CYP enzymes, the incubation mixture should contain the recombinant CYP, cytochrome P450 reductase, and a lipid source (e.g., liposomes).

-

For FMO enzymes, the incubation mixture typically contains the recombinant FMO and NADPH in a suitable buffer.

-

Vary the substrate (lignocaine) concentration to determine the kinetic parameters (Km and Vmax) for each enzyme.

-

Analyze the formation of this compound by LC-MS/MS.

Analytical Method: LC-MS/MS for Quantification of Lignocaine and this compound

A sensitive and specific analytical method is crucial for the accurate quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient program to separate lignocaine and its metabolites.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lignocaine: m/z 235.2 → 86.2

-

This compound: m/z 251.2 → 86.2

-

Internal Standard (e.g., Lignocaine-d10): m/z 245.2 → 96.2

-

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.

Experimental Workflow

The following diagram provides a visual representation of the typical experimental workflow for an in vitro drug metabolism study.

Figure 2: In Vitro Metabolism Experimental Workflow. This flowchart outlines the key steps involved in a typical in vitro drug metabolism experiment.

Conclusion

The formation of this compound is an important metabolic pathway for lignocaine, primarily catalyzed by Flavin-Containing Monooxygenases, particularly FMO1 and FMO3 in the human liver. While Cytochrome P450 enzymes are the main drivers of lignocaine's N-deethylation and hydroxylation, their direct contribution to N-oxidation in humans appears to be minor. Further research is warranted to obtain precise quantitative data on the relative contributions of human CYP and FMO isoforms to this compound formation. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers and drug development professionals to investigate this metabolic pathway, leading to a more complete understanding of lignocaine's disposition and potential for drug interactions.

References

- 1. This compound | 2903-45-9 | Benchchem [benchchem.com]

- 2. optibrium.com [optibrium.com]

- 3. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Porcine FAD-containing monooxygenase metabolizes lidocaine, bupivacaine and propranolol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Basic Pharmacological Profile of Lignocaine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignocaine N-oxide, a primary metabolite of the widely used local anesthetic and antiarrhythmic agent lignocaine (lidocaine), presents a unique pharmacological profile of significant interest in drug development. While generally considered pharmacologically less active than its parent compound, its role as a potential bioreductive prodrug and its metabolic implications warrant detailed investigation. This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key metabolic and conceptual pathways.

Introduction

Lignocaine undergoes extensive hepatic metabolism, with N-oxidation representing a key pathway in its biotransformation.[1] The resulting metabolite, this compound, has been identified in vivo in various mammalian species, including humans and rats.[2] Although initial assessments have often categorized it as an inactive metabolite, emerging research suggests potential, albeit nuanced, biological activities and a significant role in the overall pharmacokinetics of lignocaine.[2][3] This guide aims to consolidate the current understanding of this compound's pharmacology to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₂N₂O₂ | [4] |

| Molecular Weight | 250.34 g/mol | |

| CAS Number | 2903-45-9 | |

| Appearance | White Solid | MedchemExpress |

| pKa | Not available | - |

| Solubility | Soluble in DMSO, PEG300, and Corn Oil |

Pharmacodynamics

Direct pharmacodynamic data for this compound, such as receptor binding affinities and ion channel activity, is limited. The prevailing view is that it is significantly less active than lignocaine. However, some studies have hinted at potential cardiac effects, including a possible role in the prevention of ventricular fibrillation, though this requires further quantitative investigation.

Mechanism of Action

The primary mechanism of action of lignocaine involves the blockade of voltage-gated sodium channels, thereby inhibiting the initiation and conduction of nerve impulses. While this compound is considered to have minimal direct activity on these channels, its potential for bioreduction back to the active lignocaine form is a key aspect of its indirect pharmacological effect.

Bioreductive Prodrug Concept

This compound can be reduced back to lignocaine, particularly in hypoxic environments. This suggests its potential as a bioreductive prodrug, which could be targeted to ischemic or inflamed tissues where lower oxygen levels might facilitate its conversion to the active parent drug.

Caption: Conceptual workflow of this compound as a bioreductive prodrug.

Pharmacokinetics

Absorption and Bioavailability

Following intratracheal administration in rats, the systemic bioavailability of lignocaine derived from this compound was found to be 36.5%. This indicates a significant conversion of the N-oxide to the parent compound in vivo.

Metabolism

This compound is a metabolite of lignocaine, formed primarily in the liver. The enzymes responsible for this N-oxidation are believed to be Flavin-containing monooxygenases (FMOs) and potentially Cytochrome P450 (CYP) enzymes. This compound itself can be further metabolized or reduced back to lignocaine.

Caption: Metabolic pathways of Lignocaine, including the formation and bioreduction of this compound.

Excretion

This compound has been detected in the plasma, feces, and urine of rats following the administration of lignocaine.

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Species | Route of Administration | Value | Source |

| Bioavailability of Lignocaine from this compound | Rat | Intratracheal | 36.5% | |

| Half-life (t½) | - | - | Not available | - |

| Volume of Distribution (Vd) | - | - | Not available | - |

| Clearance (CL) | - | - | Not available | - |

Note: Specific pharmacokinetic parameters for this compound are largely unavailable in the public domain.

Experimental Protocols

Detailed experimental protocols specifically for the pharmacological evaluation of this compound are not widely published. However, standard methodologies for studying local anesthetics and their metabolites can be adapted.

In Vitro Metabolism Study

Objective: To determine the formation of this compound from lignocaine in liver microsomes.

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat or human), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add lignocaine (substrate) to the mixture to start the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method such as LC-MS/MS.

Caption: Experimental workflow for an in vitro metabolism study of Lignocaine.

Synthesis of this compound

Objective: To synthesize this compound for research purposes.

Protocol:

-

Dissolve Lignocaine: Dissolve lignocaine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Add Oxidizing Agent: Add an oxidizing agent such as 30-35% hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, perform an appropriate work-up procedure to remove excess oxidizing agent and byproducts. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) and extractions.

-

Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Quantification in Biological Matrices

Objective: To quantify the concentration of this compound in plasma or other biological samples.

Protocol:

-

Sample Preparation:

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge to retain the analyte, which is then eluted with a suitable solvent.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample into a liquid chromatography system equipped with an appropriate column (e.g., C18) to separate this compound from other components.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer for sensitive and selective detection and quantification of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Conclusion

This compound is a significant metabolite of lignocaine with an emerging pharmacological profile of interest. While direct pharmacological activity appears to be low, its potential as a bioreductive prodrug for targeted delivery of lignocaine warrants further exploration. This guide has summarized the currently available data and provided a framework for future research. A significant need exists for more in-depth quantitative studies on the pharmacodynamics and pharmacokinetics of this compound to fully elucidate its therapeutic potential and role in the overall disposition of lignocaine.

References

- 1. In-vitro metabolism of lignocaine to its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 2903-45-9 | Benchchem [benchchem.com]

- 3. WO2005044233A1 - Formulations of n-oxide prodrugs of local anesthetics for the treatment of pulmonary inflammation associated with asthma, brochitis, and copd - Google Patents [patents.google.com]

- 4. This compound | C14H22N2O2 | CID 3036923 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lignocaine N-oxide: A Primary Metabolite of Lidocaine - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine (lignocaine) is a widely used amide-type local anesthetic and antiarrhythmic drug. Its metabolism is a critical determinant of its efficacy and potential toxicity. While the N-dealkylation pathway of lidocaine to monoethylglycinexylidide (MEGX) and glycinexylidide (GX) is well-documented, another significant metabolic route is the formation of Lignocaine N-oxide. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic formation, analytical detection, and pharmacological relevance.

Metabolic Formation of this compound

This compound is a recognized in vivo metabolite of lidocaine in several mammalian species, including humans and rats.[1] Its formation occurs primarily in the liver through the N-oxidation of the tertiary amine group of the lidocaine molecule.[2][3] This metabolic pathway represents a distinct oxidative route alongside N-dealkylation and aromatic hydroxylation.[2]

Enzymatic Pathways

The N-oxidation of lidocaine is primarily mediated by two main enzyme systems:

-

Cytochrome P450 (CYP) enzymes: While CYP1A2 and CYP3A4 are the major isoforms involved in the N-dealkylation of lidocaine, they may also contribute to a lesser extent to N-oxidation.[2]

-

Flavin-containing monooxygenases (FMOs): Evidence strongly suggests that FMOs play a significant role in the N-oxidation of lidocaine. FMOs are a family of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in lidocaine's tertiary amine.

A study utilizing porcine FAD-containing monooxygenase demonstrated the direct metabolism of lidocaine to its N-oxide.

Metabolic Fate and Bioreduction

An important aspect of this compound's pharmacology is its potential for bioreduction back to the parent compound, lidocaine. This conversion is particularly relevant in hypoxic or anaerobic environments and can influence the overall pharmacokinetic profile and duration of action of lidocaine. The systemic bioavailability of lidocaine derived from the administration of this compound in rats has been reported to be 36.5%, highlighting the significance of this reductive pathway. This characteristic has led to the exploration of this compound as a potential bioreductive prodrug of lidocaine.

Quantitative Data on this compound Formation

Quantitative analysis of enzyme kinetics provides valuable insights into the efficiency of metabolic pathways. The following table summarizes the kinetic parameters for the formation of this compound from lidocaine by porcine FAD-containing monooxygenase (FMO).

| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Porcine FAD-containing monooxygenase | Lidocaine | This compound | 143 | 145 |

Experimental Protocols

In Vitro Metabolism of Lidocaine to this compound using Liver Microsomes

This protocol provides a general framework for studying the formation of this compound in a controlled in vitro setting.

1. Materials:

-

Human or rat liver microsomes

-

Lidocaine hydrochloride

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound analytical standard

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., deuterated lidocaine)

2. Procedure:

-

Prepare a stock solution of lidocaine in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, pre-incubate the liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the lidocaine substrate to the microsomal suspension. The final substrate concentration should cover a range to allow for kinetic analysis (e.g., 1-500 µM).

-

Add the NADPH regenerating system to start the enzymatic reaction.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

9. Analysis:

-

Quantify the formation of this compound using a validated LC-MS/MS method.

-

Calculate the rate of formation at each time point and substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound in biological matrices. While a specific validated method for this compound is not detailed in the provided search results, the following parameters are based on established methods for lidocaine and its other metabolites and can be adapted.

| Parameter | Description |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate this compound from lidocaine and other metabolites. |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z for this compound (C14H22N2O2, MW: 250.34) would be [M+H]+ = 251.2 |

| Product Ions (Q3) | Specific fragment ions of this compound would need to be determined through infusion and fragmentation experiments. |

| Internal Standard | Stable isotope-labeled this compound or a structurally similar compound. |

Visualizations

Caption: Metabolic pathway of lidocaine, highlighting the formation of this compound.

Caption: Workflow for in vitro analysis of this compound formation.

Conclusion

This compound is a primary metabolite of lidocaine, formed predominantly through the action of FMO enzymes in the liver. Its formation and subsequent bioreduction back to lidocaine contribute to the overall pharmacokinetic and pharmacodynamic profile of the parent drug. Understanding the kinetics and analytical methods for this compound is crucial for a complete picture of lidocaine's disposition and for the development of safer and more effective drug therapies. Further research is warranted to fully elucidate the clinical implications of this metabolic pathway.

References

An In-depth Technical Guide to the N-Oxidation Pathway of Lignocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignocaine (also known as lidocaine), a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, which significantly influences its pharmacokinetic profile and potential for drug-drug interactions. While N-dealkylation has been a primary focus of metabolic studies, the N-oxidation pathway represents a distinct and important route of biotransformation. This technical guide provides a comprehensive overview of the N-oxidation of lignocaine, detailing the enzymatic processes, quantitative kinetic data, and the experimental protocols used to elucidate this metabolic pathway.

The N-Oxidation Pathway of Lignocaine

The N-oxidation of lignocaine primarily involves the conversion of the tertiary amine group to its corresponding N-oxide. This metabolic step is catalyzed by two main superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing monooxygenases (FMOs). The primary metabolite formed through this pathway is lignocaine N-oxide.

Enzymes Involved

-

Cytochrome P450 (CYP) Isoforms: While CYP enzymes, particularly CYP1A2 and CYP3A4, are well-known for their role in the N-dealkylation of lignocaine to monoethylglycinexylidide (MEGX), they are also implicated in the N-oxidation pathway.[1][2][3][4] The relative contribution of each isoform to N-oxidation versus N-dealkylation can vary depending on factors such as substrate concentration and the specific CYP variant.[5]

-

Flavin-containing Monooxygenases (FMOs): FMOs are a separate class of enzymes that specialize in the oxidation of soft nucleophiles, such as the nitrogen atom in lignocaine's tertiary amine. In vitro studies using porcine FMO have demonstrated its capacity to metabolize lignocaine to its N-oxide.

The metabolic fate of lignocaine is a critical determinant of its clinical efficacy and safety. The interplay between the N-dealkylation and N-oxidation pathways, and the enzymes governing them, is a key area of research in drug metabolism.

Quantitative Analysis of Lignocaine N-Oxidation

Understanding the kinetic parameters of the enzymes involved in lignocaine N-oxidation is crucial for predicting its metabolic clearance and potential for drug interactions. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide a quantitative measure of enzyme affinity and catalytic efficiency.

| Enzyme Family | Specific Enzyme | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Flavin-containing Monooxygenases (FMO) | Porcine FMO | Lignocaine | This compound | 143 | 145 | Wu et al., 2004 |

| Cytochrome P450 (CYP) | Recombinant Human CYP3A4 | Lignocaine | MEGX (N-dealkylation) | 204 ± 24 | 1.81 ± 0.05 | Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro |

| Cytochrome P450 (CYP) | Recombinant Human CYP1A2 | Lignocaine | MEGX (N-dealkylation) | 135-246 | Not specified | Involvement of CYP1A2 and CYP3A4 in Lidocaine N-Deethylation and 3-Hydroxylation in Humans |

Note: Quantitative kinetic data for the N-oxidation of lignocaine by specific human CYP isoforms remains an area of active investigation. The provided data for CYP enzymes pertains to the more extensively studied N-dealkylation pathway.

Experimental Protocols

The study of lignocaine's N-oxidation pathway relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments.

In Vitro Incubation for this compound Formation

This protocol describes the incubation of lignocaine with liver microsomes or recombinant enzymes to study its metabolism.

Materials:

-

Lignocaine hydrochloride

-

Human liver microsomes (or recombinant CYP/FMO enzymes)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound standard

-

Internal standard (e.g., deuterated lignocaine)

-

Acetonitrile (ACN)

-

Formic acid (FA)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (typically 0.1-0.5 mg/mL protein) or recombinant enzymes, NADPH regenerating system, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add lignocaine (at various concentrations to determine kinetics) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound.

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient program to separate lignocaine, this compound, and other metabolites.

-

Flow Rate: Typically 0.3-0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lignocaine: m/z 235.2 → 86.2

-

This compound: m/z 251.2 → 86.2 (or other specific product ion)

-

Internal Standard (Lignocaine-d10): m/z 245.2 → 96.2

-

-

Collision Energy and other MS parameters: Optimized for each analyte and instrument.

Data Analysis:

-

Construct a calibration curve using known concentrations of the this compound standard.

-

Quantify the amount of this compound in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizing the Metabolic Landscape

Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate the lignocaine N-oxidation pathway and a typical experimental workflow.

Caption: Metabolic pathways of lignocaine, including N-oxidation and N-dealkylation.

Caption: Experimental workflow for studying in vitro lignocaine N-oxidation.

Conclusion

The N-oxidation of lignocaine is a significant metabolic pathway mediated by both CYP and FMO enzymes. A thorough understanding of this pathway, including the quantitative kinetics of the involved enzymes, is essential for drug development professionals to predict drug metabolism, assess the risk of drug-drug interactions, and ensure the safe and effective use of lignocaine. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate this and other drug metabolism pathways. Future research should focus on obtaining more precise kinetic data for the N-oxidation of lignocaine by individual human CYP isoforms to build a more complete picture of its metabolic fate.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. ClinPGx [clinpgx.org]

- 5. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Metabolite: A Technical Guide to the Potential Biological Activity of Lignocaine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignocaine (Lidocaine), a cornerstone of local anesthesia and antiarrhythmic therapy, undergoes extensive hepatic metabolism. Among its various metabolites, Lignocaine N-oxide has emerged as a molecule of interest, not for potent intrinsic activity, but for its potential role as a prodrug and its implications in the overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, metabolism, and the experimental approaches to its study. While quantitative data on its direct biological effects are limited, this document consolidates the available information to guide future research and development efforts.

Introduction